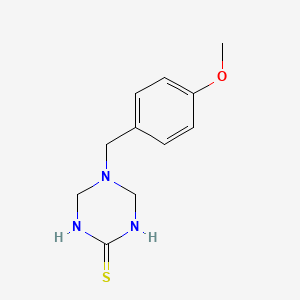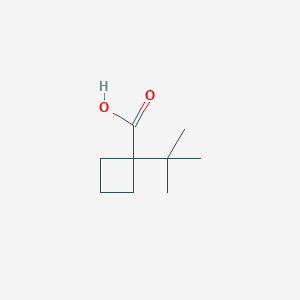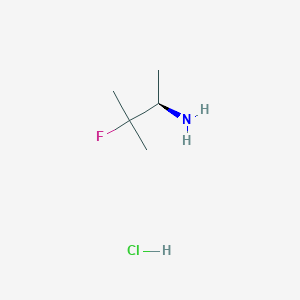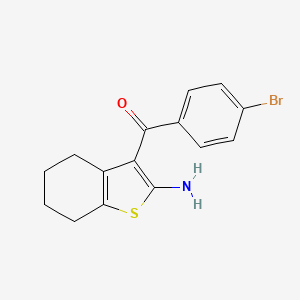![molecular formula C22H22N4O5 B2410918 N-cyclooctyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1251684-28-2](/img/structure/B2410918.png)
N-cyclooctyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide, also known as CSRM617, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential application in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- N-heterocyclic Carbene-catalyzed Rearrangements : N-heterocyclic carbenes catalyze the rearrangement of vinyl sulfones, including compounds with phenylsulfonyl groups, under mild conditions. This method has been utilized to generate heterocyclic compounds, indicating potential synthetic pathways that could involve N-cyclooctyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide (Atienza et al., 2011).
- Synthesis of Oxadiazole Derivatives : Research on the synthesis of 1,3,4-oxadiazole derivatives, including those with phenylsulfonyl groups, highlights a variety of biological activities. These methods and activities may inform potential uses for this compound in similar contexts (Khalid et al., 2016).
Biological Activities and Applications
- Antibacterial and Antifungal Studies : Compounds containing 1,3,4-oxadiazole moieties, similar to the core structure in the query compound, have shown moderate to significant antibacterial and antifungal activities. These studies suggest potential applications in developing new antimicrobial agents (Jafari et al., 2017).
- Anticancer Activity : Some 1,3,4-oxadiazole derivatives have been evaluated for their anticancer activities, indicating that modifications to the oxadiazole core can influence biological activity. This could point towards potential research applications of this compound in cancer research (Nassar et al., 2015).
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c27-20(23-15-5-6-18-19(13-15)31-12-11-30-18)14-26-22(28)17-4-2-1-3-16(17)21(24-26)25-7-9-29-10-8-25/h1-6,13H,7-12,14H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCSOMYEAGVSBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2410842.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2410844.png)


![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2410847.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2410848.png)
![Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2410850.png)

![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)

![N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2410855.png)
